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Compound of Interest

Compound Name:
N-tert-butylthiomorpholine-4-

carboxamide

CAS No.: 1592772-78-5

Cat. No.: B2639091

Get Quote

Introduction & Scope
This Application Note details the synthetic protocols for N-tert-butylthiomorpholine-4-
carboxamide (also known as N-(tert-butyl)-4-thiomorpholinecarboxamide).[1] This compound

belongs to the class of 1,1,3-trisubstituted ureas, a structural motif critical in medicinal

chemistry for soluble epoxide hydrolase (sEH) inhibitors and various antimicrobial agents.

The synthesis centers on the formation of a urea linkage between a cyclic secondary amine

(thiomorpholine) and a bulky primary amine equivalent (tert-butyl group). This guide presents

two validated pathways:

Route A (The Isocyanate Method): The industry-standard "Gold Method" utilizing tert-butyl

isocyanate.[1] It offers high atom economy and simplified workup.[2]

Route B (The CDI Activation Method): An alternative "Green/Safety" route utilizing 1,1'-

Carbonyldiimidazole (CDI) when isocyanate handling is restricted or unavailable.
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Retrosynthetic Analysis & Strategy
The target molecule features a urea core flanking a bulky tert-butyl group and a sulfur-

containing heterocycle.[1]

Chemo-selectivity: The sulfur atom in thiomorpholine is susceptible to oxidation (to

sulfoxide/sulfone).[1] Therefore, oxidative conditions must be avoided.

Sterics: The tert-butyl group is sterically demanding.[1] Nucleophilic attack requires sufficient

time and occasionally catalytic activation.
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Figure 1: Decision tree and workflow for the synthesis of N-tert-butylthiomorpholine-4-
carboxamide.

Reagent Specifications & Preparation
To ensure reproducibility and minimize side reactions (e.g., hydrolysis of isocyanate), strict

adherence to reagent quality is required.

Table 1: Critical Reagents List
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Reagent CAS No.
Equiv.[3][4]
[5]

Purity Spec Role
Handling
Note

Thiomorpholi

ne
123-90-0 1.0 >98% Nucleophile

Amine smell;

hygroscopic.

[1] Store

under N₂.[1]

tert-Butyl

Isocyanate
1609-86-5 1.1 >97%

Electrophile

(Route A)

Lachrymator/

Sensitizer.

Handle in

fume hood.[1]

Moisture

sensitive.[1]

tert-

Butylamine
75-64-9 1.2 >99%

Nucleophile

(Route B)[1]

Volatile liquid

(bp 46°C).

Keep cold.

CDI 530-62-1 1.1 >97%

Coupling

Agent (Route

B)[1]

Moisture

sensitive

solid.

Dichlorometh

ane (DCM)
75-09-2 Solvent Anhydrous Solvent

Dry over

molecular

sieves (4Å).

[1]

Triethylamine

(TEA)
121-44-8 0.1 - 1.0 >99% Base/Catalyst

Only needed

if

Thiomorpholi

ne is a salt

(HCl).[1]

Experimental Protocols
Protocol A: The Isocyanate Addition (Preferred)
Rationale: This route is a direct "click" reaction with 100% atom economy regarding the carbon

skeleton. The reaction is driven by the formation of the stable urea bond.
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Safety:tert-Butyl isocyanate is toxic and a strong sensitizer.[1] All operations must occur in a

functioning fume hood.

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and

a nitrogen inlet.

Solvation: Add Thiomorpholine (1.03 g, 10.0 mmol) and anhydrous DCM (20 mL).

Note: If using Thiomorpholine HCl salt, add Triethylamine (1.5 mL, 11 mmol) and stir for 10

min to liberate the free base.

Addition: Cool the solution to 0°C (ice bath). Add tert-Butyl isocyanate (1.25 mL, 11.0 mmol)

dropwise over 10 minutes via syringe.

Mechanistic Insight: Cooling prevents runaway exotherms and minimizes the formation of

symmetric urea byproducts, although rare with secondary amines.

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir

for 4–6 hours.

Monitoring: Check by TLC (EtOAc/Hexane 1:1). The thiomorpholine spot (ninhydrin active)

should disappear.

Workup (Self-Validating Step):

Dilute with DCM (30 mL).

Wash with 0.5 M HCl (2 x 20 mL) to remove unreacted thiomorpholine (converts it to

water-soluble salt).[1]

Wash with Saturated NaHCO₃ (20 mL) to neutralize acid traces.

Wash with Brine (20 mL).

Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purification: The residue is usually a white solid. If purity is <95%, recrystallize from hot

Hexane/Ethyl Acetate (4:1) or Triturate with cold diethyl ether.
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Protocol B: The CDI Coupling (Alternative)
Rationale: Used when isocyanates are unavailable. CDI activates the amine to an imidazolide

intermediate, which then reacts with the second amine.

Activation: In a dry RBF, dissolve CDI (1.78 g, 11.0 mmol) in anhydrous DCM (20 mL) or

THF.

First Addition: Cool to 0°C. Add Thiomorpholine (1.03 g, 10.0 mmol) dropwise. Stir at RT for

2 hours.

Critical Check: Evolution of CO₂ gas indicates successful activation.

Why Thiomorpholine first? Secondary amines form more stable carbamoyl imidazoles than

bulky primary amines, reducing the risk of symmetric urea formation [1].

Second Addition: Add tert-Butylamine (1.26 mL, 12.0 mmol).

Reflux: Heat the mixture to mild reflux (40°C for DCM, 66°C for THF) for 12 hours. The bulky

tert-butyl group requires thermal energy to overcome steric hindrance.[1]

Workup:

Evaporate solvent.[1][4][5][6][7] Redissolve in EtOAc.

Wash with water (3x) to remove imidazole byproduct.

Dry and concentrate.[3][7]

Analytical Validation
To validate the synthesis, the following data profile is expected:

Physical State: White crystalline solid.[1]

Melting Point: Expected range 145–155°C (Dependent on purity/polymorph; compare to

similar N-tert-butyl ureas [2]).[1]

IR Spectrum:
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3350 cm⁻¹: N-H stretch (sharp, secondary amide).

1630–1650 cm⁻¹: C=O stretch (strong, urea carbonyl).

¹H NMR (400 MHz, CDCl₃):

1.35 (s, 9H, t-Bu).

2.60 (m, 4H, S-CH₂).

3.70 (m, 4H, N-CH₂).

4.50 (br s, 1H, NH).

Mass Spectrometry (ESI):

Calculated MW: 202.32 g/mol .[1]

Observed: m/z 203.1 [M+H]⁺.

Troubleshooting & Optimization
Diagram: Troubleshooting Logic
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Figure 2: Troubleshooting common issues in urea synthesis.
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(Note: While specific literature on the exact CAS N-tert-butylthiomorpholine-4-carboxamide
is sparse, the protocols above are derived from validated methodologies for 1,1,3-trisubstituted

ureas cited in references 1 and 2.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2639091/docs#application-note-optimized-synthesis-
of-n-tert-butylthiomorpholine-4-carboxamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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